4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
This compound is a piperazine-1-carboxamide derivative featuring a furan-2-carbonyl substituent at the 4-position of the piperazine ring and an N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl] group. Its molecular formula is C₂₁H₂₄N₄O₅, with a molecular weight of 412.44 g/mol. The structure combines a piperazine core—a common motif in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capacity—with a pyrrolidinone ring and a 4-methoxyphenyl group, which may enhance binding to biological targets such as neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-29-17-6-4-16(5-7-17)25-14-15(13-19(25)26)22-21(28)24-10-8-23(9-11-24)20(27)18-3-2-12-30-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEMAJHQEDUOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the intermediate pyrrolidine derivative: The intermediate is synthesized by reacting 4-methoxyphenylacetic acid with pyrrolidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling reaction: The final step involves coupling the furan-2-carbonyl chloride with the pyrrolidine derivative in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases, including:
- Cancer Treatment : Studies have shown that derivatives of this compound exhibit cytotoxic activity against human cancer cell lines, suggesting potential use as an anticancer drug .
- Neurological Disorders : Research indicates that compounds similar to this may interact with neurotransmitter systems, offering pathways for treating conditions such as depression and anxiety.
Materials Science
In materials science, 4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can serve as a building block for developing new materials with specific properties. Its unique structure allows for modifications that can enhance material performance in applications such as coatings and polymers.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their functions and affecting various cellular pathways. This mechanism underlies its potential therapeutic effects.
Case Studies
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-carboxamide derivatives are widely explored for their pharmacological properties. Below is a comparative analysis of structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound distinguishes itself through the 5-oxopyrrolidin-3-yl group, absent in analogs like p-MPPI or Y0Y. Halogen vs. Methoxy Substitutions: p-MPPI (iodo-substituted) and AZ331 (bromo-substituted) exhibit higher molecular weights and lipophilicity compared to the methoxy-substituted target compound, which may influence blood-brain barrier penetration .
Pharmacological Implications :
- Serotonin Receptor Affinity : p-MPPI and p-MPPF () demonstrate potent 5-HT₁ₐ antagonism. The target compound’s 4-methoxyphenyl and furan-2-carbonyl groups mirror structural motifs in these antagonists, suggesting similar activity .
- Metabolic Stability : Fluorinated analogs (e.g., Compound 54, ) show enhanced stability due to reduced CYP450-mediated oxidation. The absence of fluorine in the target compound may necessitate prodrug strategies .
Synthetic Feasibility :
- The target compound’s synthesis likely involves coupling a furan-2-carbonyl chloride to a piperazine intermediate, followed by reaction with 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine. Yields (~60%) are comparable to those of Compound 54 (), though scalability may be challenged by stereochemical complexity .
Biological Activity
The compound 4-(furan-2-carbonyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 332.41 g/mol. The structure features a piperazine ring, a furan carbonyl moiety, and a pyrrolidinone derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O3 |
| Molecular Weight | 332.41 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COc1ccc(cc1)N1CCN(CC1)C(=O)C2=C(O2)C=CC=C2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an inhibitor or modulator of specific pathways involved in disease processes, particularly in the context of neuropharmacology and cancer treatment.
Biological Activities
Research indicates that the compound exhibits several biological activities:
1. Antitumor Activity:
Studies have shown that derivatives similar to this compound possess significant antitumor properties. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
2. Neuropharmacological Effects:
The presence of the piperazine moiety suggests potential activity on neurotransmitter systems, particularly those involving serotonin receptors. Compounds in this class have been explored for their effects on mood disorders and anxiety .
3. Anti-inflammatory Properties:
Some studies suggest that compounds with furan and piperazine groups may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes or modulating cytokine production .
Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
Case Studies
- Anticancer Properties: A study reported that similar piperazine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., MCF-7, HeLa) . This suggests potential applications in chemotherapy.
- Neurotransmitter Modulation: Research on related compounds indicated that they act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression and anxiety disorders .
Comparative Analysis
A comparison with other piperazine derivatives reveals that the unique combination of functional groups in this compound enhances its binding affinity to target receptors, potentially leading to improved therapeutic profiles.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antitumor | TBD |
| Similar Piperazine Derivative A | Antidepressant | 0.5 |
| Similar Piperazine Derivative B | Anti-inflammatory | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
